Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate
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Overview
Description
Scientific Research Applications
Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
Target of Action
Related compounds such as (s)-5,6,7,8-tetrahydroquinolin-8-amine have been identified as potent antagonists of the cxcr4 chemokine receptor , which is expressed on the surface of many cancer cell types .
Mode of Action
For instance, methylation of the 8-amino group in ammosamide B, a related compound, resulted in increased QR2 inhibitory activity .
Biochemical Pathways
Related compounds have been shown to inhibit the cxcr4 chemokine receptor, which plays a crucial role in cancer progression .
Result of Action
Related compounds have shown inhibitory activity against certain targets, which could potentially lead to therapeutic effects .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate typically involves the reaction of 5,6,7,8-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline-4-carboxylate derivatives.
Reduction Reactions: Formation of tetrahydroquinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloroquinoline-4-carboxylate: Similar structure but lacks the tetrahydro moiety.
5,6,7,8-Tetrahydroquinoline-4-carboxylate: Similar structure but lacks the chlorine atom.
Quinoline-4-carboxylate: Similar structure but lacks both the chlorine atom and the tetrahydro moiety.
Uniqueness
Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate is unique due to the presence of both the chlorine atom and the tetrahydro moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWPYTCDFQESAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1CCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209330-14-3 |
Source
|
Record name | methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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